nAChR modulator-2
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Overview
Description
nAChR modulator-2 is a compound that acts as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are a family of multi-subunit transmembrane neurotransmitter receptors that play critical roles in the central and peripheral nervous systems. This compound is primarily used as an insecticide, targeting insect nAChRs to exert its effects .
Chemical Reactions Analysis
nAChR modulator-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
nAChR modulator-2 has a wide range of scientific research applications. In chemistry, it is used to study the modulation of nicotinic acetylcholine receptors and their role in neurotransmission. In biology, it is employed to investigate the effects of nAChR modulation on various cellular processes, including proliferation, differentiation, and cytokine release . In medicine, this compound is explored for its potential therapeutic applications in treating neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease, due to its ability to modulate neuroinflammation . Additionally, it is used in the industry as an insecticide to control pest populations .
Mechanism of Action
nAChR modulator-2 exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels. These receptors are composed of five subunits that form a central pore permeable to cations such as calcium and sodium . Upon binding to the receptor, this compound induces conformational changes that lead to the opening of the ion channel, allowing the influx of cations and subsequent depolarization of the cell membrane . This modulation of ion flow can affect various cellular processes, including neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
nAChR modulator-2 can be compared with other similar compounds, such as neonicotinoids and spinosyns, which also target nicotinic acetylcholine receptors in insects . Neonicotinoids, like imidacloprid and thiamethoxam, are widely used insecticides that act on nAChRs but have different subunit specificities and binding affinities . Spinosyns, such as spinosad, act on α6 homomeric pentamers of nAChRs and have distinct modes of action compared to neonicotinoids . The uniqueness of this compound lies in its specific modulation of insect nAChRs, making it a valuable tool for pest control and scientific research .
Similar Compounds
- Neonicotinoids (e.g., imidacloprid, thiamethoxam)
- Spinosyns (e.g., spinosad)
- Sulfoxaflor
- Flupyradifurone
- Triflumezopyrim
Properties
Molecular Formula |
C12H8ClN3O2 |
---|---|
Molecular Weight |
261.66 g/mol |
IUPAC Name |
5-[(6-chloropyridin-3-yl)methyl]-[1,3,4]oxadiazolo[3,2-a]pyridin-4-ium-2-olate |
InChI |
InChI=1S/C12H8ClN3O2/c13-10-5-4-8(7-14-10)6-9-2-1-3-11-16(9)15-12(17)18-11/h1-5,7H,6H2 |
InChI Key |
LRTBGGZYKCAJPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=[N+]2C(=C1)OC(=N2)[O-])CC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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